3-Phenyloxetan-3-amine
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Overview
Description
3-Phenyloxetan-3-amine is an organic compound with the molecular formula C9H11NO It features a four-membered oxetane ring substituted with a phenyl group and an amine group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening and closing reactions .
Industrial Production Methods: Industrial production methods for 3-Phenyloxetan-3-amine are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyloxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The phenyl and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while substitution reactions can produce a variety of substituted oxetane derivatives .
Scientific Research Applications
3-Phenyloxetan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenyloxetan-3-amine involves its interaction with various molecular targets and pathways. The oxetane ring’s strain and reactivity make it a valuable intermediate in chemical reactions, facilitating the formation of new bonds and structures. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
3-Phenyloxetan-3-amine hydrochloride: Similar in structure but with a hydrochloride salt form, affecting its solubility and reactivity.
3-Oximinooxetane: A precursor to various oxetane derivatives, including nitro and amino oxetanes.
Properties
IUPAC Name |
3-phenyloxetan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISUWHJCLGQGMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211567-54-2 |
Source
|
Record name | 3-phenyloxetan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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